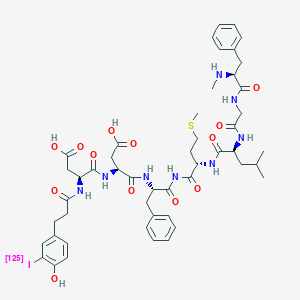
Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp- is a compound that belongs to the family of tachykinin neuropeptides. It is a peptide consisting of 7 amino acids and is derived from the larger peptide, substance P. Substance P (5-11) has been extensively studied for its biological and pharmacological properties.
作用機序
Substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-) acts on the neurokinin-1 (NK1) receptor, which is a G protein-coupled receptor. Binding of substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-) to the NK1 receptor activates a signaling pathway that leads to the release of intracellular calcium and the activation of various kinases. This results in the modulation of neuronal excitability, pain transmission, and inflammation.
生化学的および生理学的効果
Substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-) has been shown to have various biochemical and physiological effects. It has been reported to induce pain and inflammation in animal models. It has also been shown to stimulate the release of cytokines and chemokines, which are involved in the immune response. Additionally, substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-) has been shown to modulate the activity of various ion channels, including calcium channels.
実験室実験の利点と制限
Substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-) has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also highly specific for the NK1 receptor, which allows for selective modulation of its activity. However, substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-) has some limitations for lab experiments. It has a short half-life, which limits its use in long-term experiments. Additionally, it is a relatively expensive compound, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-). One direction is to investigate its potential use in drug development for the treatment of various diseases, including cancer, Alzheimer's disease, and depression. Another direction is to study its role in neurogenic inflammation and pain transmission. Additionally, further research is needed to understand the mechanism of action of substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-) and its interactions with other signaling pathways.
合成法
Substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-) can be synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid support. The amino acids are protected by different chemical groups to prevent unwanted reactions during the synthesis process. After the synthesis is complete, the peptide is cleaved from the solid support and purified by high-performance liquid chromatography (HPLC).
科学的研究の応用
Substance P (Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-) has been used in various scientific research applications. It has been studied for its role in pain transmission, inflammation, and neurogenic inflammation. It has also been investigated for its potential use in drug development for the treatment of various diseases, including cancer, Alzheimer's disease, and depression.
特性
CAS番号 |
104499-96-9 |
|---|---|
製品名 |
Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp- |
分子式 |
C49H63IN8O13S |
分子量 |
1129 g/mol |
IUPAC名 |
(3S)-4-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]acetyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C49H63IN8O13S/c1-28(2)21-35(54-41(61)27-52-44(66)34(51-3)23-29-11-7-5-8-12-29)46(68)55-33(19-20-72-4)45(67)58-49(71)36(24-30-13-9-6-10-14-30)56-48(70)38(26-43(64)65)57-47(69)37(25-42(62)63)53-40(60)18-16-31-15-17-39(59)32(50)22-31/h5-15,17,22,28,33-38,51,59H,16,18-21,23-27H2,1-4H3,(H,52,66)(H,53,60)(H,54,61)(H,55,68)(H,56,70)(H,57,69)(H,62,63)(H,64,65)(H,58,67,71)/t33-,34-,35-,36-,37-,38-/m0/s1/i50-2 |
InChIキー |
VPONZIGMMCEIDS-JHROSDENSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCC2=CC(=C(C=C2)O)[125I])NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCC2=CC(=C(C=C2)O)I)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC |
正規SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCC2=CC(=C(C=C2)O)I)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC |
同義語 |
125I BH-NH-senktide N-alpha-(desamino-3-iodotyrosyl)-8-MePhe-5,6-Asp-substance P (5-11) N-methylphenylalanine(8)-substance P (5-11) substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)- 8-N-methylphenylalanine-5,6-asparagine- substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-Phe-5,6-Asp- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



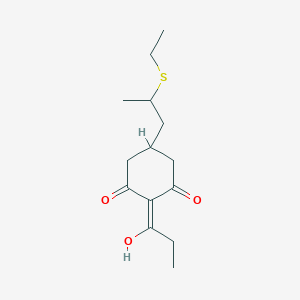
![Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate](/img/structure/B9842.png)
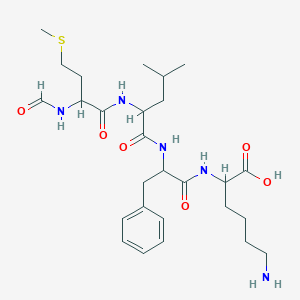
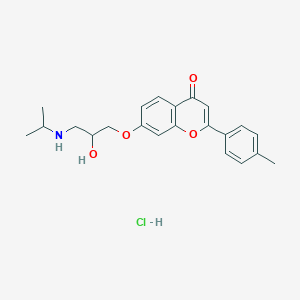
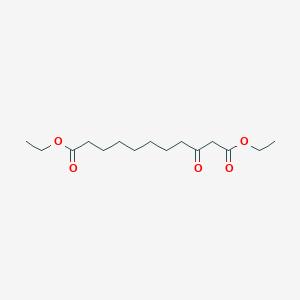
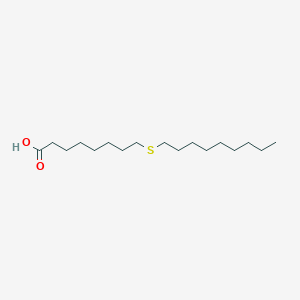
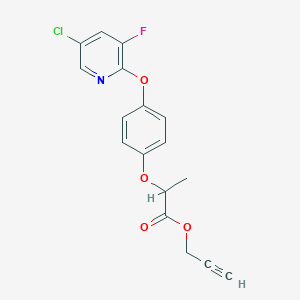
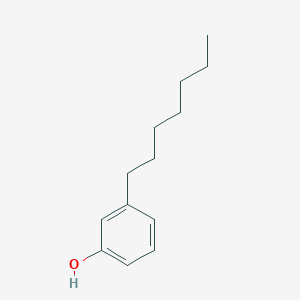
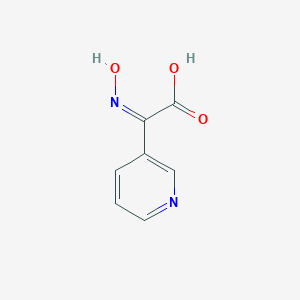
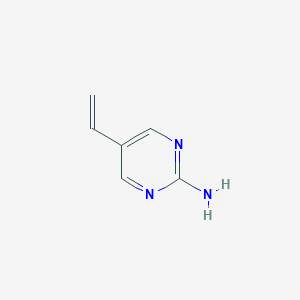
![[2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid](/img/structure/B9863.png)
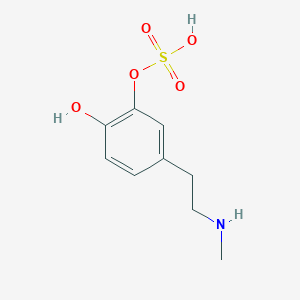
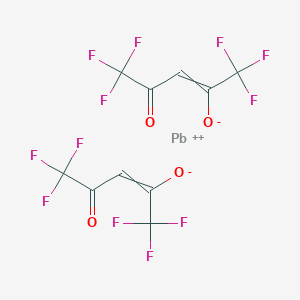
![10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B9867.png)